Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
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Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, molar mass, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This would involve analyzing the structure of the molecule using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the products formed during the reactions.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
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Neuroprotective and Anti-neuroinflammatory Agents
- Field : Pharmaceutical Research .
- Application : The compound is used in the synthesis of triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .
- Methods : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
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Synthesis of Fused Heterocycles
- Field : Molecular Diversity .
- Application : The compound is used in the synthesis of fused heterocycles, which are valuable in drug research and development .
- Methods : The synthesis involves the reaction of 4-hydroxy-2 (1 H )-quinolones with ethene-1,2,3,4-tetracarbonitrile .
- Results : The synthesis resulted in new pyrano [3,2-c]quinolones .
- Synthesis of Amino Methyl Coumarins
- Field : Medicinal Chemistry .
- Application : The compound is used in the synthesis of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins .
- Methods : The synthesis involves the reaction of 7-amino-4-methylcoumarin with a number of organic halides .
- Results : A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized .
- Synthesis of Fused Oxazoles
- Field : Molecular Diversity .
- Application : The compound is used in the synthesis of fused oxazoles .
- Methods : The synthesis involves the treatment of 4-hydroxy-2 (1 H )-quinolones with bromine in acetic acid or chloroform .
- Results : The synthesis resulted in 2-ethyl-1,2-dihydro-oxazolo [3,2- a ]quinolin-5-ones .
Safety And Hazards
This would involve studying the safety and hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
Please consult with a professional chemist or a trusted source for accurate information. This is a general guideline and may not apply to all compounds. It’s always important to conduct thorough research and consult with experts when dealing with complex chemical compounds.
properties
IUPAC Name |
ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-2-23-17(22)19-7-5-18(6-8-19)11-12-9-16(21)24-15-4-3-13(20)10-14(12)15/h3-4,9-10,20H,2,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKPDGXLCVQPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate |
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